2-Methoxypiperidine: The "Masked" Iminium Ion in Alkaloid Synthesis
2-Methoxypiperidine: The "Masked" Iminium Ion in Alkaloid Synthesis
Topic: 2-Methoxypiperidine (CAS 53687-79-9): The N-Acyliminium Gateway Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Organic Chemists, and Drug Development Professionals
Executive Summary: The Synthetic Pivot Point
2-Methoxypiperidine (CAS 53687-79-9) represents a critical structural motif in heterocyclic chemistry, functioning primarily as a stable precursor to the highly reactive N-acyliminium ion . While the unprotected free base (the specific assignment of CAS 53687-79-9) is a hemiaminal ether prone to hydrolysis and polymerization, its N-protected derivatives (N-formyl, N-methoxycarbonyl, N-Boc) are the de facto reagents used in pharmaceutical research.
This guide analyzes the chemical properties, electrochemical synthesis (Shono oxidation), and mechanistic utility of the 2-methoxypiperidine scaffold. It serves as the "switch" that allows researchers to activate the chemically inert
Chemical Identity & Physical Properties[1][2]
The Stability Paradox
The core structure of 2-methoxypiperidine is a cyclic hemiaminal ether. In its unprotected form, it exists in a delicate equilibrium with its open-chain amino-aldehyde form or the corresponding imine (
Comparative Property Table
Data reflects the distinction between the theoretical free base and the practical N-protected reagents.
| Property | 2-Methoxypiperidine (Free Base) | N-Formyl-2-methoxypiperidine | N-Methoxycarbonyl-2-methoxypiperidine |
| CAS Number | 53687-79-9 | 14172-56-6 | 74498-41-2 |
| Molecular Formula | C₆H₁₃NO | C₇H₁₃NO₂ | C₈H₁₅NO₃ |
| Molecular Weight | 115.17 g/mol | 143.18 g/mol | 173.21 g/mol |
| Physical State | Unstable Liquid / Oil | Colorless Oil | Colorless to Pale Yellow Oil |
| Boiling Point | ~135–140°C (Predicted) | 110–120°C (at reduced pressure) | 90–95°C (at 0.5 mmHg) |
| Solubility | Soluble in MeOH, DCM | Soluble in DCM, THF, EtOAc | Soluble in DCM, THF, Toluene |
| Stability | Hydrolyzes in moist air | Stable under inert atmosphere | Stable (Shelf-stable reagent) |
Synthesis: The Shono Oxidation
The most authoritative and scalable method for synthesizing 2-methoxypiperidine derivatives is the Shono Oxidation . This electrochemical transformation selectively functionalizes the
Electrochemical Protocol (Anodic Oxidation)
Objective: Conversion of N-methoxycarbonylpiperidine to N-methoxycarbonyl-2-methoxypiperidine.
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Substrate: N-Methoxycarbonylpiperidine
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Solvent: Methanol (Acts as both solvent and nucleophile)
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Electrolyte: Et₄NOTs (Tetraethylammonium tosylate) or Bu₄NBF₄
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Electrodes: Carbon (Anode) and Platinum/Carbon (Cathode)
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Current Density: 100–200 mA/cm² (Constant Current)
Mechanism of Synthesis:
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Single Electron Transfer (SET): The lone pair on the nitrogen is oxidized at the anode, forming a radical cation.
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Deprotonation: Loss of a proton from the
-carbon yields a neutral -amino radical. -
Second Oxidation: A second SET event generates the N-acyliminium ion intermediate.
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Trapping: The solvent (methanol) attacks the cation to form the stable 2-methoxy adduct.
Visualization: The Shono Oxidation Cell
The following diagram illustrates the electrochemical workflow required to generate the 2-methoxypiperidine scaffold.
Figure 1: Workflow of the Shono Oxidation, converting simple piperidines into the reactive 2-methoxy scaffold.
Reactivity Profile: The N-Acyliminium Mechanism
The utility of 2-methoxypiperidine lies in its ability to regenerate the N-acyliminium ion upon treatment with a Lewis acid. This species is a potent electrophile that reacts with a wide array of nucleophiles, allowing for the rapid construction of complex alkaloid frameworks.
The Activation Protocol
Reagents:
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Lewis Acids: TiCl₄, BF₄·OEt₂, SnCl₄, or TMSOTf.
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Nucleophiles: Allylsilanes (Hosomi-Sakurai), Silyl enol ethers (Mukaiyama Aldol), Grignard reagents, or Electron-rich aromatics.
Step-by-Step Mechanism:
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Coordination: The Lewis acid coordinates to the methoxy oxygen.
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Elimination: The methoxy group is expelled, generating the electrophilic N-acyliminium ion.
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Addition: The nucleophile attacks the
-carbon, typically from the axial direction (stereoelectronic control), leading to trans-substituted products in many cases.
Visualization: The "Reactive Hub"
Figure 2: The divergent synthesis pathways enabled by the N-acyliminium ion generated from 2-methoxypiperidine.[1]
Applications in Drug Design
The 2-methoxypiperidine moiety is the starting point for the "Rossen synthesis" and other high-value routes to pharmaceutical intermediates.
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Alkaloid Synthesis:
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Coniine: Reaction with a propyl nucleophile followed by deprotection yields (+/-)-coniine.
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Anabasine: Coupling with a 3-pyridyl nucleophile.
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Peptidomimetics:
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Used to synthesize constrained amino acids (pipecolic acid derivatives) which serve as proline surrogates in drug design, improving metabolic stability of peptide drugs.
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Dissociative Anesthetics (Forensic Context):
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While distinct from the simple piperidine, the "2-methoxy" motif appears in designer drugs like 2-Methoxydiphenidine (MXP).[2] Note: Researchers must distinguish between the simple synthon (CAS 53687-79-9) and these complex aryl-substituted psychotropics.
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Handling and Safety
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Hazard Class: Flammable Liquid (Category 3), Skin Irritant (Category 2).
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Storage: The N-protected forms are stable at room temperature but should be stored under inert gas (Argon/Nitrogen) to prevent moisture ingress, which can hydrolyze the hemiaminal ether.
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Spill Response: Absorb with inert material (vermiculite). Do not use water, as hydrolysis releases methanol and the corresponding aldehyde/amide.
References
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PubChem. (n.d.).[3] 2-Methoxypiperidine (CAS 53687-79-9). National Library of Medicine. Retrieved from [Link]
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Shono, T. (1984). Electroorganic Chemistry as a New Tool in Organic Synthesis. Springer-Verlag. (Seminal work on the Shono Oxidation).[4]
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National Institutes of Health (NIH). (2022). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Retrieved from [Link]
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Chem-Station. (2018). Shono Oxidation: Mechanism and Applications. Retrieved from [Link]
Sources
- 1. CN103664741A - Preparation method of 2-acetonyl-3-methoxypiperidine - Google Patents [patents.google.com]
- 2. Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methoxypiperidine | C6H13NO | CID 521463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
